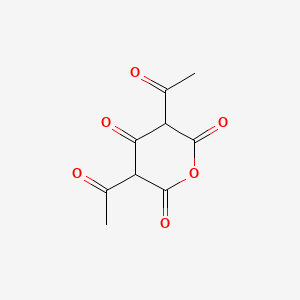![molecular formula C17H19BrN6O2 B11987480 8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987480.png)
8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromobenzylidene hydrazino group attached to a purine core, which is further substituted with butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by cyclization and further functionalization of the purine ring. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzylidene group, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives .
Applications De Recherche Scientifique
8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, ultimately influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-BR-4-MEO-BENZYLIDENE)-2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-3-(3-ME-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
- N’-(4-BR-BENZYLIDENE)-2-(4-((4-BR-PHENYL)SULFONYL)-1-PIPERAZINYL)ACETOHYDRAZIDE .
Uniqueness
The uniqueness of 8-(N’-(4-BR-BENZYLIDENE)-HYDRAZINO)-7-BUTYL-3-ME-3,7-DIHYDRO-PURINE-2,6-DIONE lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C17H19BrN6O2 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-butyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H19BrN6O2/c1-3-4-9-24-13-14(23(2)17(26)21-15(13)25)20-16(24)22-19-10-11-5-7-12(18)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)(H,21,25,26)/b19-10+ |
Clé InChI |
VDCBCYVFAPJNHJ-VXLYETTFSA-N |
SMILES isomérique |
CCCCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
SMILES canonique |
CCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)


![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)



![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11987438.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987444.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11987452.png)


